molecular formula C17H26N4O5S B2519862 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide CAS No. 2034357-41-8

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2519862
CAS No.: 2034357-41-8
M. Wt: 398.48
InChI Key: ZNSORTWFMKWIHN-UHFFFAOYSA-N
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Description

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a dimethylsulfamoyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The dimethylsulfamoyl group is then introduced via sulfonation reactions, and the methoxyphenyl group is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The piperidine ring and the dimethylsulfamoyl group play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-fluorophenyl)ethanediamide
  • N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Uniqueness

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5S/c1-20(2)27(24,25)21-10-8-13(9-11-21)12-18-16(22)17(23)19-14-6-4-5-7-15(14)26-3/h4-7,13H,8-12H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSORTWFMKWIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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